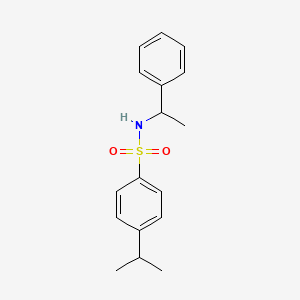
4-isopropyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(1-phenylethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of sulfonamide-based kinase inhibitors. It was first developed as a selective inhibitor of Src-family kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Since then, SU6656 has been widely used as a research tool in various scientific fields, including cancer biology, neuroscience, and immunology.
Mécanisme D'action
4-isopropyl-N-(1-phenylethyl)benzenesulfonamide is a potent and selective inhibitor of Src-family kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival. Src-family kinases are activated by various extracellular signals, such as growth factors and cytokines, and play a critical role in the development and progression of various diseases, including cancer and inflammatory disorders. By inhibiting the activity of Src-family kinases, this compound can block the downstream signaling pathways that are involved in these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it has been shown to inhibit the growth and migration of cancer cells by blocking the activity of Src-family kinases. In addition, this compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in synaptic plasticity and memory formation. Furthermore, this compound has been shown to modulate the activation of T cells and the immune response in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isopropyl-N-(1-phenylethyl)benzenesulfonamide as a research tool is its selectivity for Src-family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other Src-family kinase inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research on 4-isopropyl-N-(1-phenylethyl)benzenesulfonamide and its applications. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Another direction is to explore the role of Src-family kinases in other biological processes and diseases, and to develop more selective and potent inhibitors for these kinases. Finally, the development of new methods for the synthesis and modification of this compound and related compounds may lead to the discovery of novel kinase inhibitors with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(1-phenylethyl)benzenesulfonamide involves several steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 1-phenylethylamine to form the intermediate this compound. This intermediate is then treated with sodium hydroxide and carbon dioxide to form the final product this compound. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
4-isopropyl-N-(1-phenylethyl)benzenesulfonamide has been extensively used as a research tool to study the role of Src-family kinases in various biological processes. For example, it has been shown to inhibit the growth and migration of cancer cells by blocking the activity of Src-family kinases. In addition, this compound has been used to investigate the role of Src-family kinases in synaptic plasticity and memory formation in the brain. Furthermore, this compound has been used to study the activation of T cells and the immune response in various disease models.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)15-9-11-17(12-10-15)21(19,20)18-14(3)16-7-5-4-6-8-16/h4-14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGNTZVLZGRPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
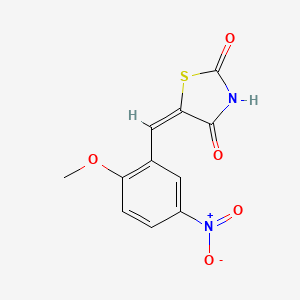
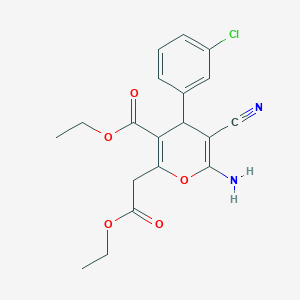
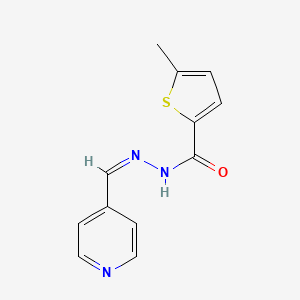
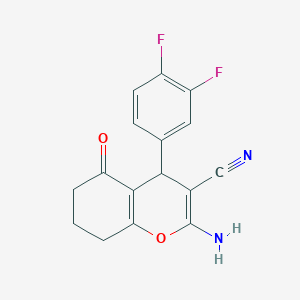
![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)
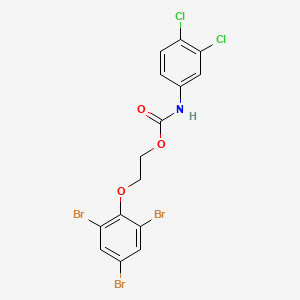
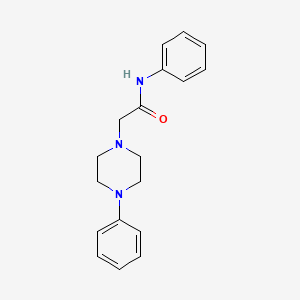
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)
